2,5-Pyrrolidinedione, 1-[(3,4-dimethylbenzoyl)oxy]-
Description
2,5-Pyrrolidinedione, 1-[(3,4-dimethylbenzoyl)oxy]- (hereafter referred to as Compound A), is a pyrrolidinedione derivative characterized by a 3,4-dimethylbenzoyloxy substituent. It is identified as a major pyrolysis byproduct (5.82% yield) in high-temperature reactions involving sucrose and histidine (Su-His derivatives) . Compound A exhibits membrane-permeating properties, contributing to necrotic cell death in THP1 immune cells, likely due to its aromatic structure and electrophilic reactivity . Its formation underscores the role of thermal degradation in generating bioactive heterocyclic compounds.
Properties
CAS No. |
541527-97-3 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,4-dimethylbenzoate |
InChI |
InChI=1S/C13H13NO4/c1-8-3-4-10(7-9(8)2)13(17)18-14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
DQJZLDPKLKHTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)C |
Origin of Product |
United States |
Biological Activity
2,5-Pyrrolidinedione, 1-[(3,4-dimethylbenzoyl)oxy]- (CAS Number: 541527-97-3) is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives and has garnered attention for its structural properties and possible therapeutic uses.
- Molecular Formula : C₁₃H₁₃N₁O₄
- Molecular Weight : 247.25 g/mol
- LogP : 1.16770
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 4
Biological Activity
The biological activity of 2,5-Pyrrolidinedione, 1-[(3,4-dimethylbenzoyl)oxy]- can be categorized into several areas based on available research findings:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the dimethylbenzoyl group may enhance the electron-donating ability of the molecule, leading to improved radical scavenging activity.
Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit enzymes related to oxidative stress, thereby potentially contributing to protective effects against cellular damage.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of pyrrolidine compounds can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and pathways, reducing inflammation in various biological systems.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on Antioxidant Properties :
- Enzyme Inhibition Studies :
- Cell Culture Experiments :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent-Driven Functional Differences
Table 3: Activity Profiles
Physicochemical Properties
- Reactivity : The electron-withdrawing dione moiety in Compound A may facilitate nucleophilic interactions, contrasting with U-73122’s steroidal substituent, which prioritizes receptor binding .
Q & A
How can researchers optimize the synthesis of 2,5-pyrrolidinedione derivatives with substituted benzoyloxy groups?
Answer:
Synthesis optimization involves:
- Precursor Selection : Use 3,4-dimethylbenzoyl chloride as the acylating agent, reacting with pyrrolidinedione under anhydrous conditions to introduce the benzoyloxy group. Catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields high-purity products (>95%). Monitor reaction progress via TLC or HPLC .
What analytical techniques are critical for characterizing the stereochemistry and functional groups of 2,5-pyrrolidinedione derivatives?
Answer:
- Vibrational Spectroscopy : FT-IR identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bends from the 3,4-dimethylbenzoyl group. Compare with DFT/M06-2X computational models to validate tautomeric forms .
- NMR Spectroscopy : ¹H NMR reveals coupling patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for the dimethylbenzoyl group). ¹³C NMR confirms carbonyl carbons (δ 170–180 ppm) and quaternary carbons in the pyrrolidine ring .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the pyrrolidinedione core and substituents .
How can contradictory data on the antimicrobial efficacy of pyrrolidinedione derivatives be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for minimum biofilm eradication concentration (MBEC) testing. For example, discrepancies in S. aureus MBEC values (32–128 µg/mL) may stem from differences in biofilm maturation stages .
- Structural-Activity Nuances : Compare substituent effects. Derivatives with longer aliphatic chains (e.g., decenyl groups) show enhanced membrane penetration, while electron-withdrawing groups on the benzoyl moiety may reduce activity .
- Model Systems : Validate in vitro results using ex vivo models (e.g., infected keratinocyte assays) to account for host-microbe interactions .
What computational strategies are effective for predicting the reactivity of 2,5-pyrrolidinedione derivatives in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Use M06-2X/6-311++G(d,p) to map electron density distributions. The carbonyl groups at positions 2 and 5 are electrophilic hotspots, making them susceptible to nucleophilic attack (e.g., by amines or thiols) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Polar solvents stabilize transition states in acylation reactions .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes like MurA in bacterial peptidoglycan synthesis) to guide functionalization strategies .
How do structural modifications to the benzoyloxy group influence the anticancer activity of pyrrolidinedione derivatives?
Answer:
- Electron-Donating vs. Withdrawing Groups : 3,4-Dimethyl substitution (electron-donating) enhances π-π stacking with DNA or kinase active sites, increasing intercalation or inhibition. Nitro or halogen substituents (electron-withdrawing) may improve oxidative stress induction .
- Side Chain Functionalization : Adding polyethylene glycol (PEG) chains improves solubility and bioavailability, critical for in vivo efficacy. For example, PEGylated derivatives show prolonged half-lives in murine models .
- Apoptosis Pathways : Assess caspase-3/7 activation and mitochondrial membrane potential collapse in cancer cell lines (e.g., HeLa or MCF-7) to link structural features to mechanistic outcomes .
What are the key challenges in scaling up pyrrolidinedione derivative synthesis for preclinical studies?
Answer:
- Reaction Exotherms : Control temperature during acylation to avoid side reactions (e.g., ring-opening). Use flow chemistry for safer heat management .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 acyl chloride:pyrrolidinedione ratio) to minimize unreacted starting materials. Implement inline FTIR for real-time monitoring .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., alkylating agents below 1 ppm) .
How can researchers address the lack of ecological toxicity data for 2,5-pyrrolidinedione derivatives?
Answer:
- OECD Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to estimate EC₅₀ values .
- QSAR Modeling : Use quantitative structure-activity relationship models to predict biodegradability and bioaccumulation potential based on logP and molecular weight .
- Microcosm Studies : Evaluate soil mobility and microbial degradation in simulated ecosystems, particularly for derivatives with high logP (>3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
